molecular formula C14H14ClN3O2S B1394355 4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine CAS No. 1216398-85-4

4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine

Cat. No.: B1394355
CAS No.: 1216398-85-4
M. Wt: 323.8 g/mol
InChI Key: SVUJNQMXTLRQMS-UHFFFAOYSA-N
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Description

4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine is a complex organic compound that features a thiazole ring, a piperidine ring, and a chloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Chloronitrophenyl Group: This step involves the nitration of a chlorobenzene derivative, followed by coupling with the thiazole ring.

    Formation of the Piperidine Ring: The final step involves the cyclization of an appropriate precursor to form the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

    Reduction: 4-[4-(4-Amino-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: New biaryl compounds.

Scientific Research Applications

4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]morpholine
  • 4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]pyrrolidine

Uniqueness

4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine is unique due to the presence of both a thiazole ring and a piperidine ring, which can confer specific chemical and biological properties

Properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)-2-piperidin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c15-11-2-1-10(7-13(11)18(19)20)12-8-21-14(17-12)9-3-5-16-6-4-9/h1-2,7-9,16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUJNQMXTLRQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine
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4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine
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4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine
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4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 5
4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 6
4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine

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